molecular formula C16H21N3O B2991486 (1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone CAS No. 1005458-13-8

(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone

Cat. No.: B2991486
CAS No.: 1005458-13-8
M. Wt: 271.364
InChI Key: XSKAQWKZESUSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone is a synthetic organic compound with the molecular formula C16H21N3O It is characterized by the presence of an indole ring and a piperazine ring, which are connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reaction: The indole and piperazine rings are then coupled through a methanone group using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (1h-Indol-3-yl)-(4-isopropyl-piperazin-1-yl)-methanone: Similar structure with the indole ring substituted at the 3-position instead of the 6-position.

    (1h-Indol-6-yl)-(4-methyl-piperazin-1-yl)-methanone: Similar structure with a methyl group on the piperazine ring instead of an isopropyl group.

    (1h-Indol-6-yl)-(4-ethyl-piperazin-1-yl)-methanone: Similar structure with an ethyl group on the piperazine ring instead of an isopropyl group.

Uniqueness

(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone is unique due to its specific substitution pattern on the indole and piperazine rings, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1H-indol-6-yl-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12(2)18-7-9-19(10-8-18)16(20)14-4-3-13-5-6-17-15(13)11-14/h3-6,11-12,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKAQWKZESUSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.